N,5-dimethyl-N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine
Description
N,5-dimethyl-N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C17H23N5 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-14-9-19-17(20-10-14)21(2)16-6-4-8-22(13-16)12-15-5-3-7-18-11-15/h3,5,7,9-11,16H,4,6,8,12-13H2,1-2H3 |
InChI Key |
DHYIEQXGJQNCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-pyridylmethylamine with 3-piperidone to form an intermediate, which is then reacted with 2-chloropyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or toluene, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles like amines, alcohols, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N,5-dimethyl-N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of protein kinases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases (CDKs).
Imidazole derivatives: Possess a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
